3-Oxo-11-methoxytabersonine

概要

説明

GSK Compound 34 is a synthetic organic compound developed by GlaxoSmithKline. It is known for its potent inhibitory effects on specific protein targets, making it a valuable tool in biochemical and pharmacological research. The compound’s structure includes a pyrrole-2,5-dione core, substituted with a 5-fluoro-1-methylindol-3-yl group and a 3-(2,3-dihydroxypropylamino)phenyl group .

準備方法

合成経路および反応条件: GSK 化合物 34 の合成には、ピロール-2,5-ジオンコアの調製から始まる複数の手順が必要です。これは通常、適切なジケトンとアミンを縮合反応させることで達成されます。 インドール基とフェニル基は、その後、置換反応によって導入されますが、多くの場合、位置選択性と高収率を促進する条件下で行われます .

工業生産方法: GSK 化合物 34 の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性が高いです。 これには、連続フローリアクター、高度な精製技術、および廃棄物とエネルギー消費を削減するグリーンケミストリーの原則の使用が含まれる場合があります .

化学反応の分析

反応の種類: GSK 化合物 34 は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: フェニル環上のヒドロキシル基は、酸化されてキノンを形成することができます。

還元: ピロール-2,5-ジオンコアのカルボニル基は、還元されてアルコールを形成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用する。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用する。

主な生成物:

酸化: キノン誘導体。

還元: アルコール誘導体。

置換: さまざまな置換インドール誘導体.

科学的研究の応用

GSK 化合物 34 は、科学研究において幅広い用途があります。

化学: 反応機構と酵素反応速度論を調べるためのプローブとして使用されます。

生物学: 細胞ベースのアッセイで、細胞経路とタンパク質相互作用を調査するために使用されます。

医学: がんや神経変性疾患などの病気に対する潜在的な治療薬として探求されています。

作用機序

GSK 化合物 34 は、標的タンパク質の活性部位に結合することで効果を発揮し、その正常な機能を阻害します。この阻害は、細胞内の重要な生化学反応を混乱させ、下流の影響の連鎖反応を引き起こします。 この化合物の分子標的には、シグナル伝達と代謝経路に関与する酵素が含まれています .

類似の化合物:

GSK-3484862: グラクソ・スミスクライン社が開発した別の阻害剤で、DNMT1 の分解を標的にしています。

GSK-3β 阻害剤: 塩化リチウムやバルプロ酸などの、グリコーゲンシンターゼキナーゼ-3 ベータを阻害する化合物

独自性: GSK 化合物 34 は、その特定の構造的特徴と標的タンパク質に対する高い選択性によってユニークです。 他の阻害剤とは異なり、ピロール-2,5-ジオンコアとフッ素化インドール、およびジヒドロキシプロピルアミノフェニル基を組み合わせており、独特の作用機序と治療の可能性を提供しています .

類似化合物との比較

GSK-3484862: Another inhibitor developed by GlaxoSmithKline, targeting DNMT1 for degradation.

GSK-3β Inhibitors: Compounds like lithium chloride and valproic acid, which inhibit glycogen synthase kinase-3 beta

Uniqueness: GSK Compound 34 is unique due to its specific structural features and high selectivity for its target protein. Unlike other inhibitors, it combines a pyrrole-2,5-dione core with a fluorinated indole and a dihydroxypropylamino phenyl group, providing a distinct mechanism of action and therapeutic potential .

生物活性

Introduction

3-Oxo-11-methoxytabersonine is a monoterpenoid indole alkaloid derived from the Melodinus genus, particularly noted for its potential therapeutic applications in oncology. This compound has garnered attention due to its biological activities, particularly its anticancer properties against various cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

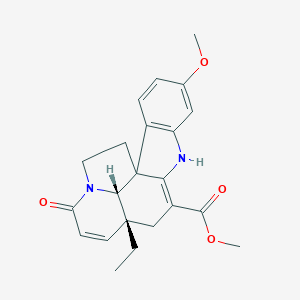

Chemical Structure and Properties

This compound is characterized by its complex structure typical of indole alkaloids. Its chemical formula includes a methoxy group and a keto group, contributing to its pharmacological properties. The compound's structural features are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against colorectal cancer (CRC) and lung cancer cell lines.

1. Colorectal Cancer (CRC)

In vitro studies on HCT116 colorectal cancer cells revealed an IC50 value of approximately 25.3 μM , indicating moderate cytotoxicity. The compound appears to induce apoptosis and cell cycle arrest through various molecular pathways, including the downregulation of cyclin B1 and cdc2, leading to G2/M phase arrest .

2. Lung Cancer

The compound also demonstrated potent activity against human lung cancer cell lines such as H157 and A549. It was found to induce necroptosis in an apoptosis-independent manner, with significant induction of autophagy observed through the activation of the AMP-activated protein kinase (AMPK)/mTOR and JNK signaling pathways . The IC50 values for these cell lines were reported at 22.6 μM for H157 and a lower value for A549, showcasing its potential as a therapeutic agent in lung cancer treatment .

The mechanisms underlying the anticancer effects of this compound involve several key pathways:

- Apoptosis Induction : The compound promotes apoptosis via modulation of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase by downregulating cyclins and cdc2.

- Autophagy Activation : The activation of autophagy is protective against necroptosis induced by the compound, suggesting a dual role in cell survival and death .

Summary of Research Findings

| Cell Line | IC50 (μM) | Mechanism | References |

|---|---|---|---|

| HCT116 | 25.3 | G2/M phase arrest | |

| H157 | 22.6 | Necroptosis, autophagy activation | |

| A549 | Lower than H157 | Autophagy induction |

Study 1: Efficacy Against Colorectal Cancer

A study published in Frontiers in Pharmacology explored the effects of this compound on HCT116 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, confirming its potential as a CRC therapeutic agent .

Study 2: Mechanistic Insights in Lung Cancer

Another investigation focused on the H157 and A549 lung cancer models demonstrated that treatment with this compound led to increased reactive oxygen species (ROS) production and subsequent activation of autophagic pathways, highlighting its multifaceted role in cancer therapy .

特性

IUPAC Name |

methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYAIAFWAUMLF-LGTSYYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908017 | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102719-84-6 | |

| Record name | 3-Oxo-11-methoxytabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。